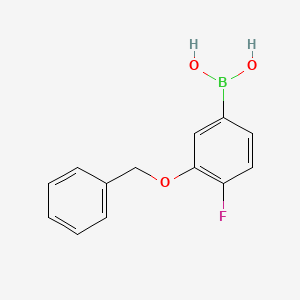

3-Benzyloxy-4-fluorophenylboronic acid

Descripción general

Descripción

3-Benzyloxy-4-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BFO3 and a molecular weight of 246.05 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 3-Benzyloxy-4-fluorophenylboronic acid can be represented by the SMILES string OB(O)c1ccc(OCc2ccccc2)c(F)c1 . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a benzene ring, which is further substituted with a benzyloxy group and a fluorine atom .Chemical Reactions Analysis

As a boronic acid, 3-Benzyloxy-4-fluorophenylboronic acid can participate in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis

3-Benzyloxy-4-fluorophenylboronic acid has a predicted boiling point of 428.0±55.0 °C . It has a density of 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación

-

3-Fluorophenylboronic Acid

- Scientific Field : Organic Chemistry

- Application Summary : This compound was recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It was also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

- Methods of Application : The compound is used in palladium-catalyzed cross-coupling reactions .

- Results or Outcomes : The outcomes include the successful synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

-

4-Fluorophenylboronic Acid

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .

- Methods of Application : The compound is used in Suzuki coupling using microwave and triton B catalyst .

- Results or Outcomes : The outcomes include the successful synthesis of novel biologically active terphenyls .

- Benzylic Oxidations and Reductions

- Scientific Field : Organic Chemistry

- Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Methods of Application : Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred .

- Results or Outcomes : The outcomes include the successful synthesis of substituted benzoic acids .

- Benzylic Oxidations and Reductions

- Scientific Field : Organic Chemistry

- Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Methods of Application : Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred .

- Results or Outcomes : The outcomes include the successful synthesis of substituted benzoic acids .

Safety And Hazards

Direcciones Futuras

While specific future directions for 3-Benzyloxy-4-fluorophenylboronic acid are not mentioned in the sources, boronic acids are generally useful in the development of novel biologically active compounds . They are also important reagents in various coupling reactions, suggesting potential applications in the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

(4-fluoro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKHJFAOVBXUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659375 | |

| Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-4-fluorophenylboronic acid | |

CAS RN |

957034-74-1 | |

| Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

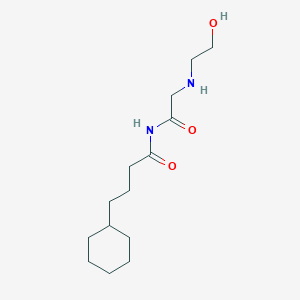

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

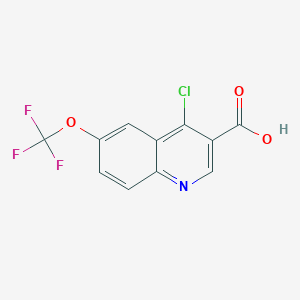

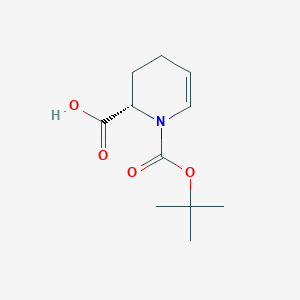

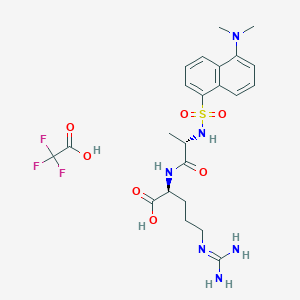

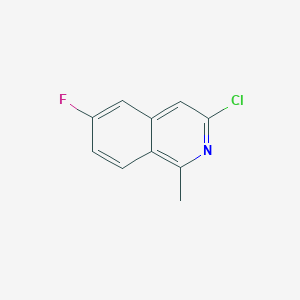

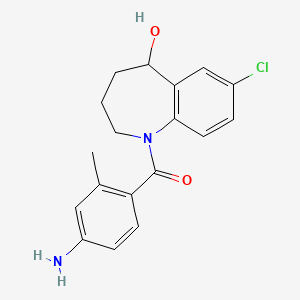

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)